molecular formula C18H18N2O4 B8005075 [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester

Cat. No.: B8005075
M. Wt: 326.3 g/mol
InChI Key: XTZIBCGHNKYRQT-UHFFFAOYSA-N
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Description

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoylamino group, a formyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the benzoylamino intermediate, which is then reacted with ethyl carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxylamine in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its formyl group can act as a reactive site for binding with biological macromolecules, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The benzoylamino group is known for its bioactivity, and modifications of this compound can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The benzoylamino group can interact with enzymes, inhibiting or modulating their activity. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their anticancer properties.

    Hydroxybenzoic acids: Commonly found in plants and known for their antioxidant activities.

    Benzoxazoles: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester apart is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound for creating novel derivatives with specific desired properties, enhancing its utility in various scientific and industrial applications.

Properties

IUPAC Name

benzyl N-[2-[(3-formylbenzoyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-12-15-7-4-8-16(11-15)17(22)19-9-10-20-18(23)24-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZIBCGHNKYRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNC(=O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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